molecular formula C11H10FN B11911464 1-Cyclopropyl-5-fluoro-1H-indole

1-Cyclopropyl-5-fluoro-1H-indole

Cat. No.: B11911464
M. Wt: 175.20 g/mol
InChI Key: SBMPVDYSLWOODY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-fluoro-1H-indole is a high-purity chemical building block designed for research and development applications in medicinal chemistry. This compound features a indole scaffold substituted with a cyclopropyl group and a fluorine atom, a pattern frequently found in the synthesis of biologically active molecules. The indole nucleus is a privileged structure in drug discovery, known for its widespread presence in natural products and pharmaceuticals . Research indicates that incorporating a cyclopropyl substituent on the indole core can be a favorable strategy in optimizing drug candidates. For instance, cyclopropyl-substituted indoles have been identified as key intermediates in the synthesis of potent glycogen synthase kinase-3β (GSK-3β) inhibitors, which have shown promising antiproliferative activity against pancreatic cancer cell lines . Furthermore, such substituted indoles are explored as core structures in the development of novel antiviral agents, including inhibitors targeting the Hepatitis C virus (HCV) . The specific combination of a cyclopropyl group and a fluorine atom at the 5-position of the indole ring is a recognized structural motif in lead optimization efforts for anti-infective agents, as seen in research programs targeting diseases like Chagas disease . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

1-cyclopropyl-5-fluoroindole

InChI

InChI=1S/C11H10FN/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2

InChI Key

SBMPVDYSLWOODY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)F

Origin of Product

United States

The Indole Scaffold As a Foundation in Chemical Science

The indole (B1671886) nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the world of chemistry. evitachem.com It is considered a "privileged scaffold" because its framework is a common feature in a vast number of biologically active compounds. acs.orgcreative-proteomics.com This prevalence is rooted in its ability to mimic the structure of tryptophan, an essential amino acid, allowing indole-containing molecules to interact with a wide range of biological targets. bldpharm.comnih.gov

The structural versatility of the indole ring system allows it to participate in various chemical reactions, enabling the synthesis of a diverse library of derivatives. nih.gov This has led to the development of numerous commercially available drugs with an indole core, targeting a wide spectrum of diseases. hoffmanchemicals.comchemicalbook.com From the anti-inflammatory drug indomethacin (B1671933) to the antiviral agent arbidol, the indole scaffold has proven to be a robust foundation for creating therapeutically significant molecules. chemicalbook.comnih.gov The ongoing exploration of indole derivatives continues to yield new compounds with potential applications in treating cancer, infectious diseases, and neurological disorders. nih.govnih.gov

Strategic Impact of Fluorine Substitution on Indole Ring Systems

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, a strategy widely employed in drug design. When applied to the indole (B1671886) ring system, fluorine substitution has several strategic impacts. The high electronegativity of fluorine can modify the electron distribution within the indole ring, influencing the molecule's reactivity and its ability to participate in intermolecular interactions.

Specifically, a fluorine atom at the 5-position of the indole ring, as seen in 1-Cyclopropyl-5-fluoro-1H-indole, can enhance the compound's metabolic stability. This is because the carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Furthermore, fluorine can modulate the acidity of the indole N-H proton, affecting its hydrogen bonding capabilities. In some cases, the presence of fluorine can lead to more potent and selective binding to biological targets. For example, studies on related fluorinated indoles have shown that these compounds can exhibit significant biological activities, including potential as anticancer and antimicrobial agents. chemicalbook.com

The Cyclopropyl Moiety in N Substituted Indole Derivatives: Research Significance

Targeted Synthesis of Fluorinated Indole Architectures

The creation of fluorinated indoles, such as this compound, requires precise and efficient methods for introducing fluorine into the indole nucleus. The following sections explore various modern synthetic protocols.

Electrophilic Fluorination and Halogenation Protocols for Indoles

Electrophilic fluorination stands as a primary method for the direct introduction of fluorine onto the indole ring. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly employed for this purpose. numberanalytics.comacs.org The reaction mechanism typically involves the electrophilic attack of the fluorinating agent at an electron-rich position of the indole, often the C3 position. acs.org However, the regioselectivity can be influenced by the substituents present on the indole ring and the reaction conditions. For instance, the fluorination of N-tosylindole with Selectfluor in a mixed solvent system can yield 3-fluoro-2-methoxyindoline. acs.org

Halogenation, in general, provides a versatile entry point for further functionalization. Green halogenation protocols using an oxone-halide system have been developed for the selective chlorination and bromination of indoles. acs.orgnih.govorganic-chemistry.org These methods are environmentally friendly as they avoid the use of stoichiometric halogenating agents and minimize toxic byproducts. nih.gov The regioselectivity between C2 and C3 halogenation can be controlled by the nature of the protecting group on the indole nitrogen. acs.orgnih.gov While these methods are effective for chlorination and bromination, direct fluorination and iodination using this system have been reported as unsuccessful. organic-chemistry.org

A cascade fluorofunctionalization of 2,3-unsubstituted indoles using NFSI has been described, leading to the formation of polycyclic fluorinated indoline (B122111) derivatives. rsc.org This process involves the simultaneous formation of C-C, C-F, and C-O bonds. rsc.org

ReagentProduct TypeKey Features
N-Fluorobenzenesulfonimide (NFSI)3,3-Difluoro-2-oxindolesDirect conversion from indoles. acs.org
Selectfluor3,3-Difluoroindolin-2-olsHighly regioselective difluorination at the C3 position. acs.org
Oxone-Halide System2- or 3-Haloindoles (Cl, Br)Environmentally friendly, regioselectivity controlled by N-protecting group. acs.orgnih.gov

Oxidative Dearomatization as a Synthetic Route to Fluoroindoles

Oxidative dearomatization has emerged as a powerful strategy for the synthesis of complex, three-dimensional molecules from planar aromatic precursors. rsc.orgnih.gov This approach is particularly valuable for accessing fluorinated spiroindolenines. chemrxiv.orgresearchgate.net The process involves the oxidation of the indole ring, followed by a dearomatizing functionalization. chemrxiv.orgnih.gov

A metal-free method for synthesizing fluorinated indoles through oxidative dearomatization has been developed. nih.gov This approach assembles 2-trifluoromethyl NH-indole products from anilines and hexafluoroacetylacetone (B74370) using an organic oxidant. nih.gov The nature of the N-capping group on the aniline (B41778) is crucial for the reaction's success. nih.gov

Furthermore, copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives provides a direct route to spirocyclic indolenines. nih.gov While this method has shown success, the presence of a fluoro group on the phenyl ring can negatively impact the reaction yield. nih.gov Electrochemical methods also offer a green and robust avenue for the dearomatization of indoles to access fluorine-containing spirocyclic indolines under oxidant-free conditions. acs.org

MethodKey TransformationAdvantages
Metal-Free Oxidative DearomatizationAnilines to 2-Trifluoromethyl NH-IndolesScalable, avoids transition metals. nih.gov
Copper-Catalyzed Oxidative Dehydrogenative DearomatizationIndole derivatives to Spirocyclic IndoleninesDirect synthesis of complex spiro-structures. nih.gov
Electrochemical DearomatizationIndoles to Fluorine-Containing SpiroindolinesGreen, oxidant-free conditions. acs.org

Metal-Catalyzed and Metal-Free Approaches to Fluoroindoles

Both metal-catalyzed and metal-free reactions play a significant role in the synthesis of fluoroindoles. Metal-free approaches are often favored in medicinal chemistry to avoid metal contamination in the final products. chemistryviews.org

Metal-catalyzed methods, particularly those employing palladium, rhodium, and copper, are widely used for constructing the indole core and for its subsequent functionalization. mdpi.commdpi.com For instance, gold-catalyzed cycloisomerization and enantioselective palladium-catalyzed cyclization have been utilized to create fluorinated spiroindolenines. chemrxiv.orgresearchgate.net Copper catalysts have also been employed in the fluorination of aryl halides, offering a more sustainable alternative to palladium. numberanalytics.com

Metal-free synthesis of fluorinated indoles can be achieved through various strategies, including oxidative dearomatization as previously mentioned. nih.gov Another notable metal-free approach involves the intramolecular cyclization of amides to produce 2-(per)fluoroalkyl-3-nitro indoles. researchgate.net Additionally, transition metal-free photochemical methods have been developed for the preparation of difluorinated-oxindole derivatives through a selective C-F bond activation. nih.gov

ApproachCatalyst/ReagentProduct Type
Gold-Catalyzed CycloisomerizationGold(I)Fluorinated Spiroindolenines. chemrxiv.orgresearchgate.net
Palladium-Catalyzed CyclizationPalladium(0)Enantioselective Fluorinated Spirocyclic Products. chemrxiv.orgresearchgate.net
Metal-Free Oxidative DearomatizationOrganic Oxidant2-Trifluoromethyl NH-Indoles. nih.gov
Metal-Free Photochemical ReactionDiaryl Ketone, Thiol, Sodium FormateDifluorinated Oxindole Derivatives. nih.gov

Green Chemistry Modalities in Fluorinated Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated indoles to minimize environmental impact. numberanalytics.comnih.gov This includes the use of environmentally benign solvents, catalysts, and energy sources. numberanalytics.com

Sustainable approaches often focus on developing multicomponent reactions that build molecular complexity in a single step, using non-toxic solvents like ethanol. rsc.org The use of ionic liquids as "green" media for electrophilic fluorination has also been explored, offering high chemoselectivity and the potential for solvent reusability. bohrium.com

Microwave irradiation is another green technique that can accelerate reaction times and improve yields in the synthesis of fluorinated indole derivatives. tandfonline.com Furthermore, the development of reactions in aqueous media is a significant goal in green chemistry, and progress has been made in performing fluorination reactions in water as a solvent or co-solvent. rsc.org The use of halide catalysis with oxone provides a green oxidation system for indoles, avoiding hazardous reagents. springernature.com

Green ApproachKey FeatureExample
Multicomponent ReactionsHigh atom economy, mild conditions. rsc.orgSynthesis of indole derivatives in ethanol. rsc.org
Ionic LiquidsRecyclable solvent, high chemoselectivity. bohrium.comElectrophilic fluorination of indoles using Selectfluor™. bohrium.com
Microwave IrradiationReduced reaction times, higher yields. tandfonline.comSynthesis of novel fluorinated indole derivatives. tandfonline.com
Aqueous MediaEnvironmentally friendly solvent. rsc.orgFluorination reactions using water as a (co)solvent. rsc.org
Halide Catalysis with OxoneAvoids toxic oxidants. springernature.comGreen oxidation of indoles. springernature.com

Regioselective N-Cyclopropylation Strategies

The introduction of a cyclopropyl group at the nitrogen atom of the indole ring is a key step in the synthesis of this compound. This transformation requires regioselective methods that favor N-alkylation over C-alkylation.

Transition Metal-Catalyzed N-Cyclopropylation Reactions, specifically Copper-Mediated

Transition metal-catalyzed reactions, particularly those mediated by copper, have proven effective for the N-cyclopropylation of indoles. nih.govacs.org Copper-mediated coupling reactions of cyclopropylboronic acid with indoles offer a reliable method for this transformation. nih.govacs.org These reactions can be performed using either catalytic or stoichiometric amounts of copper(II) acetate (B1210297) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) and an oxygen atmosphere. nih.govacs.org

This copper-mediated N-cyclopropylation is tolerant of a variety of functional groups, making it a versatile tool in organic synthesis. nih.gov The reaction proceeds well with indole itself and can also be applied to other cyclic amides. nih.govacs.org The use of copper, an earth-abundant metal, is also advantageous from a sustainability perspective compared to more precious metals like rhodium. nih.govacs.org

Catalyst SystemSubstratesKey Features
Copper(II) acetate, DMAPIndoles, Cyclopropylboronic acidTolerant of various functional groups, proceeds under an oxygen atmosphere. nih.govacs.org
Copper(II) hexafluoroacetylacetonateCbz-protected indoles, Aryl diazoacetatesDearomative cyclopropanation. nih.govacs.org

Directing-Group-Assisted Cyclopropanation of Indoles

A powerful strategy for the construction of cyclopropane-fused indoles involves the use of a directing group on the indole nitrogen. This approach facilitates the cyclopropanation of the C2-C3 double bond of the indole core.

One notable development is the manganese-catalyzed cyclopropanation of N-acetyl indoles using α-aryldiazoacetates. acs.orgnih.gov In this methodology, the acetyl group (COCH3) serves as a crucial directing group, enabling the reaction to proceed with high efficiency and tolerance for various functional groups. acs.orgnih.gov The optimized conditions typically involve reacting N-acetyl indole with a diazoacetate in the presence of a manganese catalyst, such as Mn(CO)5Br, and a base like sodium acetate in a solvent like dichloroethane at elevated temperatures. acs.org While other directing groups like benzoyl and tert-butyloxycarbonyl (t-Boc) were found to be ineffective, the acetyl group proved essential for the reaction's success. acs.orgacs.org This method generally produces cyclopropane-fused N-acetyl indoles in moderate to excellent yields. acs.orgacs.org Subsequent deacetylation can then yield the C3-substituted NH-indoles. acs.orgnih.gov

Another approach utilizes a zinc iodide (ZnI2) catalyst for the cyclopropanation of indoles with 2-furylcarbenoids, which are derived from enynones. rsc.orgrsc.org This method also relies on a directing group on the indole nitrogen to promote the reaction, leading to the efficient construction of polycyclic compounds under mild conditions. rsc.orgrsc.org The reaction demonstrates high diastereoselectivity, which is attributed to steric hindrance and the influence of the directing group. rsc.org However, it was noted that N-acyl, N-Boc, and N-methoxycarbonyl indoles were not suitable substrates, likely due to weaker coordination with the catalyst. rsc.org

A summary of representative directing-group-assisted cyclopropanation reactions is presented below:

CatalystDirecting GroupReagentSolventTemperature (°C)YieldReference
Mn(CO)5BrAcetylMethyl 2-diazo-2-phenylacetateDichloroethane80Moderate to Excellent acs.org
ZnI2PyridylEnynoneDichloroethane30Excellent rsc.org

Photochemical Approaches to N-Cyclopropyl Indole Derivatives

Photochemical methods offer an alternative and often milder route to complex organic molecules, including N-cyclopropyl indole derivatives. These reactions leverage the energy of light to initiate transformations that may be challenging to achieve through thermal methods. acs.org

One such strategy involves the photo-induced reductive Heck cyclization of indoles. nih.gov While this method primarily focuses on creating polycyclic indolinyl compounds through intramolecular cyclization, the principles of photo-induced electron transfer could be adapted for intermolecular reactions to form N-cyclopropyl indoles. Mechanistic studies suggest the formation of radical intermediates following photo-induced electron transfer between the indole substrate and an amine. nih.gov

A more direct photochemical approach is the formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems. researchgate.net This reaction can be initiated by irradiation, sometimes in the absence of a photocatalyst, suggesting the formation of an electron donor-acceptor (EDA) complex. researchgate.net This highlights the potential for direct photochemical coupling of a cyclopropylamine (B47189) moiety to an indole precursor.

Furthermore, visible-light-induced photoredox catalysis has been successfully employed for the C-H amidation of N-unprotected indoles. github.io This method uses a photosensitizer, such as eosin (B541160) Y, to directly couple aryloxyamides to the C2 position of the indole ring under mild conditions. github.io While this specific reaction yields an N-(indol-2-yl)amide, the underlying principle of activating the indole core via photoredox catalysis could potentially be extended to N-cyclopropylation.

The following table summarizes key features of relevant photochemical reactions:

Reaction TypeCatalyst/SensitizerLight SourceKey FeatureReference
Reductive Heck CyclizationNone (direct irradiation)UV lightPhoto-induced electron transfer nih.gov
Formal [3+2] CycloadditionNone or Photoredox Catalyst365 nm LEDsFormation of an EDA complex researchgate.net
C-H AmidationEosin YGreen LEDsC-H functionalization of N-unprotected indoles github.io

Integrated Synthetic Routes to this compound

While specific literature detailing an integrated synthesis of this compound is not extensively available, established synthetic methodologies for similar compounds can be logically adapted. A plausible and efficient route would likely involve the N-alkylation of 5-fluoro-1H-indole.

A common and direct method for the synthesis of N-substituted indoles is the alkylation of the indole nitrogen with a suitable electrophile under basic conditions. For the synthesis of this compound, this would involve the reaction of 5-fluoro-1H-indole with a cyclopropyl halide, such as cyclopropyl bromide or cyclopropyl iodide, in the presence of a base.

Proposed Synthetic Route:

Starting Material: 5-fluoro-1H-indole

Reagent: Cyclopropyl bromide (or other suitable cyclopropylating agent)

Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3)

Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Reaction: The nitrogen of 5-fluoro-1H-indole is deprotonated by the base to form the corresponding anion. This anion then acts as a nucleophile, attacking the cyclopropyl bromide in an SN2 reaction to form the desired product, this compound.

This approach is analogous to general methods for preparing 1-cyclopropyl-1H-indole, where direct alkylation of indole with cyclopropyl halides is a known strategy. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

Another potential, albeit more complex, strategy could involve a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination. This would involve coupling 5-fluoro-1H-indole with a cyclopropylboronic acid or a related organometallic cyclopropane (B1198618) derivative in the presence of a palladium catalyst and a suitable ligand. While potentially offering good yields and functional group tolerance, this method is more resource-intensive than direct alkylation.

Quantum Chemical Characterization

Quantum chemical methods are employed to model the geometric and electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies.

For a molecule like this compound, DFT calculations, often using a specific functional and basis set (e.g., B3LYP/6-311G(d,p)), would be performed to obtain an optimized molecular structure. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting electronic structure provides a detailed map of electron distribution, which is fundamental to understanding the molecule's chemical behavior. Systematic studies using DFT can reveal how modifications, such as the addition of dopants or functional groups, alter the electronic and structural properties of related compounds. aps.org

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial reactivity descriptors:

E(HOMO): A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity.

E(LUMO): A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed primarily across the electron-rich indole ring system, while the LUMO would also be located on this aromatic core. The fluorine and cyclopropyl substituents would modulate the energies and distribution of these orbitals. While specific calculations for this exact molecule are not publicly available, analogous computations on related heterocyclic systems provide insight into the expected values.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Heterocyclic System This table presents representative data from a related class of compounds to illustrate the outputs of FMO analysis. The values are not specific to this compound.

ParameterEnergy (eV)Description
E(HOMO)-6.0Energy of the Highest Occupied Molecular Orbital
E(LUMO)-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.8Indicator of chemical reactivity and kinetic stability researchgate.net

Other global reactivity indices derived from these energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can further quantify the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org An MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a region of negative potential (red) around the electronegative fluorine atom and, to a lesser extent, the nitrogen atom of the indole ring. nih.gov Regions of positive potential (blue) might be located on the hydrogen atoms, particularly the N-H proton of the parent indole scaffold if the cyclopropyl group were on a carbon. The electrostatic potential distribution is a key determinant in molecular interactions, influencing how a molecule binds to a receptor or protein. rsc.org

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed. researchgate.net

These predicted spectra serve several purposes:

Structure Verification: Comparing the computationally predicted spectrum with an experimentally obtained spectrum can help confirm the synthesized molecular structure.

Spectral Assignment: Theoretical calculations can aid in the definitive assignment of complex experimental spectra, where peaks may be ambiguous.

Understanding Electronic Effects: The calculations can reveal how substituents, like the cyclopropyl and fluoro groups, influence the electronic environment of different nuclei, thereby affecting their spectroscopic signatures.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical descriptions, molecular modeling techniques simulate the dynamic behavior of molecules and their interactions with other systems, which is particularly relevant for understanding biological activity.

Molecular Docking for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using a docking program (e.g., AutoDock, Schrödinger's Maestro) to systematically explore various binding poses of the ligand within the receptor's binding site. nih.govnih.gov

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a negative value (e.g., in kcal/mol), where a more negative score indicates a more favorable interaction.

Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For this compound, docking studies could be performed against various enzymes or receptors implicated in diseases to predict its potential biological activity. For instance, indole derivatives are often docked against targets like cyclooxygenase (COX) enzymes or topoisomerase. nih.govnih.gov The results would highlight the key amino acid residues involved in binding and provide a rationale for the molecule's potential mechanism of action.

Table 2: Hypothetical Molecular Docking Results for this compound Against a Protein Target This table is for illustrative purposes only and does not represent actual experimental data.

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
Topoisomerase II-7.9Asp479, Gly771Hydrogen Bond, Pi-Cation

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt by rotating its chemical bonds.

The process involves creating a computational model of the molecule and simulating its movements within a defined environment, typically mimicking physiological conditions. These simulations track the interactions and movements of each atom over a set period, often nanoseconds, generating trajectories that reveal stable and transient conformations. nih.gov For fluorinated heterocyclic compounds, these simulations are particularly valuable for understanding how the highly electronegative fluorine atom influences molecular shape and interactions through electrostatic and hyperconjugative effects. nih.gov, researchgate.net

In the case of this compound, simulations would focus on the rotational freedom around the bond connecting the cyclopropyl group to the indole nitrogen. Analysis of the simulation trajectory, by measuring parameters like the root-mean-square deviation (RMSD) and performing cluster analysis, helps identify the most energetically favorable orientations of the cyclopropyl ring relative to the indole plane. nih.gov These studies can validate findings from other techniques like nuclear magnetic resonance (NMR) spectroscopy and provide a deeper understanding of the molecule's structural dynamics. nih.gov The stability of identified conformers can be further assessed by calculating the interaction free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov

Interactive Table: Example Parameters for an MD Simulation of this compound Below is a table outlining typical parameters that would be used to set up a molecular dynamics simulation for this compound.

ParameterValue/SettingPurpose
Simulation SoftwareGROMACS, AMBERTo run the molecular dynamics calculations.
Force FieldCHARMM, AMBERA set of parameters to describe the potential energy of the atoms and bonds.
System SetupSolvated in a water boxTo mimic an aqueous physiological environment.
Simulation Time100-200 nanosecondsTo allow sufficient time for the molecule to explore its conformational space.
Temperature300 K (27 °C)To simulate physiological temperature.
Analysis MethodsRMSD, Cluster Analysis, MM-PBSATo analyze the trajectory for stable conformations and binding energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery and toxicology. wikipedia.org These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For indole analogues like this compound, QSAR can predict their potential efficacy as therapeutic agents and guide the design of new, more potent derivatives. benthamdirect.com

Development of Predictive QSAR Models for Indole Analogues

The development of a predictive QSAR model is a systematic process that involves several key steps. uniroma1.it First, a dataset of indole analogues with experimentally measured biological activities is compiled. nih.gov The three-dimensional structures of these molecules are then used to calculate a wide range of molecular descriptors, which are numerical values that encode different structural, physical, and chemical properties. orientjchem.org

The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov, youtube.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that best correlates the descriptors of the training set compounds with their biological activities. researchgate.net Software such as QSARINS and CORAL are often employed to manage this process, which may include advanced algorithms like genetic algorithms for selecting the most relevant descriptors. nih.gov, eurjchem.com The final model's ability to predict the activity of the compounds in the test set is a critical measure of its utility. nih.gov

Correlation of Electronic, Steric, and Topological Descriptors with Molecular Interactions

The predictive power of a QSAR model hinges on the selection of appropriate molecular descriptors. These descriptors are broadly categorized into electronic, steric, and topological types, each reflecting different aspects of the molecule's structure that govern its interactions with a biological target. frontiersin.org, jetir.org

Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, which are fundamental to electrostatic interactions. Examples include dipole moment, ionization potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net, researchgate.net, researchgate.net For instance, high electronegativity has been shown to influence the anti-aromatase activity of some indole-azole compounds. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding site. Common steric descriptors include molecular weight, molar volume, and molar refractivity. nih.gov The Taft steric factor (Es) is another classic example used to quantify the steric effects of substituents. jetir.org

Topological Descriptors: These are numerical indices derived from the two-dimensional graph of the molecule. They encode information about molecular size, shape, branching, and connectivity. researchgate.net Examples include the Wiener index, Balaban index, and E-state indices. frontiersin.org They are computationally efficient and correlate well with various physicochemical properties and biological activities. researchgate.net

Interactive Table: Examples of Molecular Descriptors in QSAR for Indole Analogues This table provides examples of descriptors used in QSAR studies and their relevance to molecular interactions.

Descriptor TypeExample DescriptorSignificance in Molecular Interactions
Electronic Dipole MomentRelates to the polarity and strength of electrostatic interactions. researchgate.net
HOMO/LUMO EnergyIndicates the molecule's ability to donate or accept electrons in a reaction. researchgate.net
Steric Molar Refractivity (MR)Relates to the volume occupied by a molecule and its polarizability. frontiersin.org
Molecular Weight (MW)A simple measure of molecular size. frontiersin.org
Topological Wiener IndexEncodes information about the branching of the molecular skeleton. frontiersin.org
E-State IndexDescribes the electronic and topological state of each atom in the molecule. researchgate.net

Advanced Statistical Validation of QSAR Methodologies

For a QSAR model to be considered reliable and predictive, it must undergo rigorous statistical validation. jetir.org, researchgate.net This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. derpharmachemica.com Validation is typically divided into internal and external procedures. basicmedicalkey.com

Internal Validation assesses the robustness and stability of the model using only the training set. The most common method is cross-validation, such as leave-one-out (LOO-CV), where the model is repeatedly re-built, leaving out one compound at a time and predicting its activity. wikipedia.org The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictivity. nih.gov Another technique, Y-randomization, involves scrambling the biological activity data to ensure the original model's statistics are not due to chance. uniroma1.it

External Validation is considered the most stringent test, where the model developed using the training set is used to predict the biological activities of the independent test set compounds. basicmedicalkey.com, nih.gov The predictive ability is often measured by the predictive R² (R²_pred). nih.gov

Advanced validation also involves defining the model's Applicability Domain (AD) , which specifies the chemical space in which the model can make reliable predictions. basicmedicalkey.com, mdpi.com Furthermore, newer and more stringent statistical metrics, such as the Index of Ideality of Correlation (IIC) and r_m², have been developed to provide a more robust assessment of a model's predictive power. nih.gov, nih.gov

Interactive Table: Key Statistical Parameters for QSAR Model Validation The table below lists common statistical metrics used to validate QSAR models and their generally accepted values for a reliable model.

ParameterSymbolValidation TypeAcceptable ValueDescription
Coefficient of DeterminationInternal> 0.6Measures the goodness-of-fit for the training set. uniroma1.it
Cross-validated R²q² or Q²Internal> 0.6Measures the internal predictive ability of the model. uniroma1.it
Predictive R²R²_predExternal> 0.6Measures the model's ability to predict an external test set. nih.gov
Y-Randomization R²R²_rInternalLowEnsures the model is not due to chance correlation. nih.gov
Applicability DomainADExternalDefinedDefines the chemical space where the model is reliable. basicmedicalkey.com

Photophysical and Photochemical Properties of Indole Derivatives

Electronically Excited State Dynamics

The initial absorption of UV radiation by indole (B1671886) derivatives populates low-lying singlet excited states, primarily of ππ* character. The nature and evolution of these states dictate the subsequent photophysical and photochemical fate of the molecule.

Characterization of S1 and S2 States (¹Lₐ and ¹Lₑ)

The two lowest-lying singlet excited states of indole are conventionally labeled as ¹Lₐ and ¹Lₑ, following Platt's notation. These states arise from different electronic transitions within the indole ring and possess distinct properties. The ¹Lₑ state is generally characterized by a smaller change in dipole moment upon excitation compared to the ground state, while the ¹Lₐ state exhibits a significantly larger dipole moment. nih.gov Consequently, the energy of the ¹Lₐ state is more sensitive to the polarity of the surrounding solvent environment. nih.gov

In the parent indole molecule, the ¹Lₑ state is the lowest excited singlet state (S₁), while the ¹Lₐ state is the second excited singlet state (S₂). researchgate.net Theoretical calculations have shown that these two states are often in close energetic proximity, and their ordering can be influenced by substitution and solvent effects. nih.govresearchgate.net For instance, studies on 5-cyanoindole, which has a strongly electron-withdrawing group, have indicated a reversal of the excited state order, with ¹Lₐ becoming the S₁ state. researchgate.net

However, for 5-fluoroindole, despite the high electronegativity and negative inductive effect of the fluorine substituent, the energetic ordering of the states remains the same as in indole, with ¹Lₑ being the S₁ state. researchgate.net The cyclopropyl (B3062369) group at the N1 position is primarily an electron-donating group through σ-π hyperconjugation, which would be expected to further stabilize the ¹Lₑ state. Therefore, for 1-cyclopropyl-5-fluoro-1H-indole, the lowest excited singlet state (S₁) is confidently assigned as the ¹Lₑ state, and the second excited singlet state (S₂) is the ¹Lₐ state. The interaction and potential for vibronic coupling between these two states remain a critical aspect of its photophysics. researchgate.net

StatePlatt's NotationTypical CharacteristicsExpected for this compound
S₁¹LₑLower dipole moment, less solvent sensitiveLowest energy excited singlet state
S₂¹LₐHigher dipole moment, more solvent sensitiveSecond lowest energy excited singlet state

Investigation of Conical Intersections and Non-Radiative Relaxation Pathways

Following excitation, the molecule does not remain indefinitely in the initially populated excited state. It can relax back to the ground state through radiative pathways (fluorescence) or non-radiative pathways. Non-radiative decay is often facilitated by conical intersections (CIs), which are regions of the potential energy surface where two electronic states become degenerate. nih.gov These CIs act as efficient funnels for the rapid and radiationless transfer of population between electronic states.

For the indole chromophore, a conical intersection between the ¹Lₐ and ¹Lₑ states has been identified and is readily accessible from the Franck-Condon region. researchgate.netnih.gov This CI allows for population transfer from the initially populated bright ¹Lₐ state to the darker ¹Lₑ state, from which fluorescence typically occurs. nih.gov

Furthermore, a crucial non-radiative decay channel for the ¹Lₑ state involves an ethene-like conical intersection between the ¹Lₑ state and the ground state (S₀). nih.gov This pathway is believed to be a primary contributor to the low fluorescence quantum yields observed for some indole derivatives. nih.gov The efficiency of these non-radiative pathways, including internal conversion (IC) and intersystem crossing (ISC) to the triplet manifold, competes directly with fluorescence. scispace.com The specific topology of the potential energy surfaces and the accessibility of these CIs for this compound will ultimately determine its fluorescence efficiency and excited-state lifetime.

Photoionization Processes and Pathways

Photoionization, the ejection of an electron from the molecule following light absorption, is another important deactivation pathway for indole and its derivatives, particularly in polar, aqueous environments. nih.govacs.org This process can occur through different mechanisms depending on the excitation wavelength. nih.gov

Excitation with high-energy photons can lead to the direct, ballistic ejection of an electron into the surrounding solvent. nih.govacs.org Alternatively, excitation into the ¹Lₐ/¹Lₑ manifold can populate an admixture of these states, which can then form a tightly bound ion pair consisting of the indole cation and an electron. nih.govacs.org This ion pair can subsequently dissociate on a nanosecond timescale, yielding a separated solvated electron and the indole cation. nih.govacs.org

The photoionization process is highly dependent on the solvent. acs.org For instance, photoionization of indole is an active pathway in aqueous solutions but is not observed in less polar solvents like ethanol, even with excitation energies above the ionization threshold. nih.govacs.org This is a critical consideration for understanding the photochemistry of this compound in different media. The presence of the electron-withdrawing fluorine atom might slightly increase the ionization potential compared to the parent indole, but photoionization should still be a viable pathway in aqueous environments.

Theoretical Photochemistry of Indole Chromophores

Quantum chemical calculations have become an indispensable tool for elucidating the complex photophysical and photochemical properties of indole derivatives. nih.gov Methods such as CASPT2//CASSCF (Complete Active Space Second-order Perturbation Theory//Complete Active Space Self-Consistent Field) have been employed to explore the potential energy surfaces of the singlet and triplet excited states without imposing geometrical constraints. nih.gov

These theoretical studies have been instrumental in identifying and characterizing critical points on the potential energy surfaces, such as minima, transition states, and conical intersections. researchgate.netnih.gov For instance, theoretical calculations have confirmed the presence of a conical intersection connecting the ¹Lₐ and ¹Lₑ states, which is located approximately 2000 cm⁻¹ above the ¹Lₑ minimum in indole. researchgate.net

Reactivity and Mechanistic Understanding of 1 Cyclopropyl 5 Fluoro 1h Indole

Reaction Pathways Involving N-Cyclopropyl Moieties

The N-cyclopropyl group introduces unique reactivity patterns to the indole (B1671886) scaffold, primarily through its involvement in reactions with electrophiles, leading to the formation of α-cyclopropyl N-acyliminium ions. These intermediates are central to a variety of carbon-carbon bond-forming reactions.

1,2-Addition Versus Homoconjugate Addition Reactions with α-Cyclopropyl N-Acyliminium Ions

The reaction of indoles with α-cyclopropyl N-acyliminium ions presents a fascinating case of competing reaction pathways: 1,2-addition and homoconjugate addition. rsc.orgdntb.gov.ua The outcome of this competition is largely governed by the electronic properties of the indole nucleophile. rsc.orgrsc.org

In a typical reaction, the α-cyclopropyl N-acyliminium ion, generated in situ, can be attacked by the indole at two different positions. The direct attack of the indole at the iminium ion carbon results in a 1,2-addition product. This pathway is generally favored under kinetic control. rsc.orgresearchgate.net

Alternatively, the indole can attack the cyclopropane (B1198618) ring in a homoconjugate addition , leading to a ring-opened intermediate. This pathway is thermodynamically controlled and becomes dominant when the 1,2-addition is reversible. rsc.orgrsc.org Reversibility is often observed when the indole ring is less nucleophilic, for instance, due to the presence of electron-withdrawing groups. rsc.orgrsc.org

Computational studies have provided support for these proposed mechanisms, confirming that the 1,2-addition is the kinetically preferred pathway. rsc.orgresearchgate.net The stability of the resulting adducts plays a crucial role; if the 1,2-adduct is destabilized, the reaction can revert, allowing the thermodynamically more stable homoconjugate addition product to be formed. rsc.orgrsc.org This can lead to subsequent rearrangement and cyclization reactions, yielding complex heterocyclic structures. rsc.org

For instance, reactions of α-cyclopropyl N-acyliminium ions with various indoles have been shown to produce 5-cyclopropyl-5-(3-indoyl)pyrrolidin-2-ones through 1,2-addition. rsc.orgdntb.gov.ua However, with highly electron-deficient indoles, spiroheterocycles are formed via a sequence of homoconjugate and 1,2-addition reactions. rsc.orgdntb.gov.ua

A proposed mechanism suggests that the initial 1,2-addition to the α-cyclopropyl N-acyliminium ion is a rapid process. rsc.org When the indole is unsubstituted at the 3-position, the resulting intermediate quickly loses a proton to form the 1,2-adduct. rsc.org

Diastereoselective Control in Cyclopropyl (B3062369) Indole Reactions

High levels of diastereoselective control are often achieved in these reactions, particularly at the C-5 quaternary stereocenters of the newly formed pyrrolidinone rings. rsc.orgdntb.gov.uaresearchgate.net This stereocontrol is influenced by the reaction conditions and the nature of the substituents on both the indole and the N-acyliminium ion precursor. rsc.org

The presence of silver salts has been shown to modify the diastereoselectivity in some gold(I)-catalyzed reactions of 3-propargylindoles, which can also involve cyclopropyl moieties. acs.org While not directly involving 1-cyclopropyl-5-fluoro-1H-indole, this highlights the potential for external reagents to influence stereochemical outcomes in related systems.

In the context of forming cyclopenta[b]indoles, an acid-catalyzed intramolecular Friedel-Crafts reaction of a β-hydroxy-ester precursor has been shown to proceed with high diastereoselectivity, yielding only the trans product. nih.gov Similarly, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations can produce cyclohepta[b]indoles with high diastereoselectivity. uchicago.edunih.gov These examples underscore the general principle that the rigid frameworks of indole-based reactions can lead to excellent stereochemical control.

Influence of Fluorine Substitution on Indole Ring Reactivity

The fluorine atom at the C-5 position of the indole ring significantly modulates its electronic properties and, consequently, its reactivity. As an electron-withdrawing group, fluorine decreases the electron density of the indole ring system. nih.govresearchgate.net This has several important consequences for the reactivity of this compound.

The reduced nucleophilicity of the fluorinated indole ring can disfavor the kinetically controlled 1,2-addition pathway in reactions with α-cyclopropyl N-acyliminium ions, making the thermodynamically favored homoconjugate addition more likely. rsc.orgrsc.org This is because the destabilized 1,2-adduct is more prone to revert to the starting materials, allowing the reaction to proceed through the alternative pathway. rsc.org

Studies on fluorinated tryptophans have shown that fluorine substitution can have a modest effect on the rate of reactions involving the indole ring, suggesting that there is negligible positive charge accumulation on the ring during the transition state of certain enzymatic reactions. nih.gov However, in electrophilic substitution reactions, the electron-withdrawing nature of fluorine generally deactivates the ring, making reactions slower compared to their non-fluorinated counterparts. researchgate.net

The presence of fluorine can also influence the metabolic stability of the molecule. Replacing a hydrogen atom with fluorine on an aromatic ring is a common strategy to slow down oxidative metabolism by cytochrome P450 enzymes. daneshyari.com

Role of Substituents in Chemical Transformations

The substituents on the indole ring play a critical role in directing the outcome of chemical transformations. In the case of this compound, the interplay between the N-cyclopropyl group and the C-5 fluorine atom is crucial.

The N-cyclopropyl group, as discussed, enables specific reaction pathways through the formation of N-acyliminium ions. rsc.org The C-5 fluoro group, by modulating the electronic properties of the indole, influences the preferred reaction pathway. rsc.orgrsc.org

Other substituents on the indole ring can also have a profound impact. For example, in gold(I)-catalyzed reactions of 3-propargylindoles, functional groups such as esters or bromine at the C-5 position are well-tolerated and can lead to the formation of functionalized cyclopropane derivatives with good yields and diastereoselectivities. acs.orgacs.org

The nature of the substituent at the 3-position of the indole is also a key determinant of reactivity. In reactions with α-cyclopropyl N-acyliminium ions, 3-substituted indoles can lead to the formation of tetracyclic products. rsc.org

The following table summarizes the key reactive sites of the this compound scaffold and the influence of its substituents:

MoietyReactive Site(s)Role in Reactivity
Indole Nucleus C3 positionPrimary site for electrophilic attack.
C2 positionCan participate in certain cyclization reactions.
N-Cyclopropyl Group Nitrogen atom, Cyclopropyl ringFacilitates formation of α-cyclopropyl N-acyliminium ions, which can undergo 1,2- or homoconjugate addition.
C-5 Fluoro Group C5 positionElectron-withdrawing, reduces the nucleophilicity of the indole ring, influencing the reaction pathway (1,2- vs. homoconjugate addition).

Advanced Research Applications and Methodologies

Advanced Characterization Techniques for Indole (B1671886) Derivatives (General)

Fourier-transform Infrared (FTIR) Spectroscopy

Fourier-transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in 1-Cyclopropyl-5-fluoro-1H-indole. The infrared spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of the molecule's bonds.

The FTIR spectrum of an indole is typically characterized by a distinct N-H stretching vibration. researchgate.net For this compound, this peak is expected in the region of 3400-3500 cm⁻¹. The aromatic nature of the indole ring system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range. researchgate.net

The presence of the cyclopropyl (B3062369) group introduces aliphatic C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹. The C-F bond, a key feature of this molecule, produces a strong, characteristic absorption band typically found in the 1000-1250 cm⁻¹ region of the spectrum. The precise location of these peaks can provide insight into the molecule's electronic environment.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3400 - 3500 N-H Stretch Indole N-H
3050 - 3150 C-H Stretch Aromatic C-H
2990 - 3020 C-H Stretch Cyclopropyl C-H
1500 - 1600 C=C Stretch Aromatic Ring
1450 - 1490 C-C Stretch Indole Ring
1000 - 1250 C-F Stretch Aryl-Fluoride

This table is generated based on characteristic vibrational frequencies of constituent functional groups. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

A common setup for analyzing indole derivatives involves a C18 stationary phase column. researchgate.netresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (like phosphate (B84403) buffer or water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.govresearchgate.net Detection is usually performed using a UV detector, with the wavelength set to the absorbance maximum of the indole chromophore, typically around 220 nm or 280 nm. nih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak with minimal to no secondary peaks. Method validation is crucial and involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable and robust for its intended purpose. researchgate.net

Table 2: Typical HPLC Method and Validation Parameters for Purity Analysis

Parameter Typical Value / Condition
Chromatographic Conditions
Column C18, 250 mm x 4.6 mm, 5 µm researchgate.netresearchgate.net
Mobile Phase Acetonitrile and Water/Buffer Gradient researchgate.netnih.gov
Flow Rate 1.0 mL/min
Detection UV at ~220 nm or 280 nm nih.gov
Column Temperature 30 °C
Validation Parameters
Linearity (r²) ≥ 0.999 researchgate.net
Accuracy (% Recovery) 98 - 102% researchgate.net
LOD 0.01 - 0.5 µg/mL

This table presents a generalized HPLC method based on common practices for related indole compounds. researchgate.netresearchgate.netnih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and fluorine) within the this compound molecule. This technique is a fundamental test of purity and structural confirmation. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₁₂H₁₂FN.

A close correlation between the experimental and theoretical values, typically within ±0.4%, is considered evidence of the compound's high purity and correct elemental composition.

Table 3: Elemental Composition of this compound (C₁₂H₁₂FN)

Element Symbol Atomic Weight Molecular Formula Theoretical Percentage (%)
Carbon C 12.011 C₁₂ 73.08
Hydrogen H 1.008 H₁₂ 6.13
Fluorine F 18.998 F₁ 9.63
Nitrogen N 14.007 N₁ 7.10
Total C₁₂H₁₂FN 95.94

Theoretical percentages are calculated based on the molecular formula C₁₂H₁₂FN. man.ac.uk

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Cyclopropyl-5-fluoro-1H-indole, and how can reaction conditions be optimized?

  • Answer : The synthesis of halogenated indoles typically involves palladium-catalyzed cross-coupling reactions or cyclization of substituted precursors. For example, cyclopropyl groups can be introduced via Suzuki-Miyaura coupling using cyclopropylboronic acids under inert atmospheres. Solvents like dichloromethane or dimethylacetamide are preferred, with temperatures ranging from 80–120°C to ensure reactivity without decomposition. Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ enhance yields (30–60%) . Fluorination at the 5-position may employ electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile at 0–25°C .

Q. What safety protocols are critical when handling halogenated indoles like this compound in laboratory settings?

  • Answer : Use NIOSH-approved PPE, including nitrile gloves, safety goggles, and P95 respirators, to prevent inhalation or dermal exposure. Work in a fume hood to avoid vapor dispersion. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician immediately .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Answer : High-resolution NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and cyclopropane ring integrity. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., expected MW: ~201.6 g/mol). IR spectroscopy identifies C-F stretches (~1100 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹). X-ray crystallography, using tools like SHELXL, provides absolute configuration confirmation .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-3 resolve the crystal structure of this compound?

  • Answer : SHELXL refines crystallographic data by optimizing atomic coordinates and thermal parameters against high-resolution diffraction data (e.g., Mo-Kα radiation). Hydrogen bonding networks are mapped using Fourier difference syntheses. ORTEP-3 visualizes anisotropic displacement parameters and molecular geometry, highlighting distortions in the cyclopropane ring or indole planarity. Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict supramolecular assembly .

Q. How can researchers resolve contradictions in reaction yield data for halogenated indoles under varying catalytic conditions?

  • Answer : Systematic Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature) through factorial analysis. For example, Pd catalyst degradation at high temperatures may explain yield inconsistencies. Cross-validate results using alternative techniques (e.g., GC-MS for byproduct analysis) and replicate trials under controlled atmospheres. Contradictions in solvent effects (e.g., DMF vs. THF) may arise from competing coordination with catalysts, requiring in situ IR monitoring .

Q. What role do substituents (cyclopropyl, fluorine) play in the hydrogen-bonding network and bioactivity of indole derivatives?

  • Answer : The cyclopropane ring introduces steric strain, altering π-π stacking interactions in crystal lattices. Fluorine’s electronegativity enhances hydrogen-bond acceptor strength (e.g., C-F⋯H-N), stabilizing interactions with biological targets like kinase enzymes. Computational studies (DFT) quantify bond angles and electrostatic potential surfaces to correlate substituent effects with binding affinity. For instance, 5-fluoro substitution in indoles increases metabolic stability in drug candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.